N-ethyl-4-fluorobenzamide
Overview
Description
- N-Ethyl-4-fluorobenzamide is a synthetic compound belonging to the benzamide group.
- Chemical formula: C<sub>9</sub>H<sub>10</sub>FNO.
- Molecular weight: 167.18 g/mol.
Synthesis Analysis
- A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported.
- The reaction involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl<sub>4</sub>).
- The method utilizes a reusable catalyst, has low reaction times, and is eco-friendly.
Molecular Structure Analysis
- The molecular structure of N-Ethyl-4-fluorobenzamide is represented by the following formula: CHFNO.
- It contains a fluorine atom attached to the benzene ring.
Chemical Reactions Analysis
- Specific chemical reactions involving N-Ethyl-4-fluorobenzamide are not explicitly mentioned in the available data. Further research would be needed to explore its reactivity and transformations.
Physical And Chemical Properties Analysis
- Density: 1.11 g/cm<sup>3</sup>
- Boiling Point: 289.3°C at 760 mmHg
- Flash Point: 128.8°C
- Polar Surface Area: 29 Å<sup>2</sup>
- LogP (partition coefficient): 1.97
Scientific Research Applications
Fluorescent Calcium Indicators
A significant application of N-ethyl-4-fluorobenzamide derivatives is in the synthesis of highly fluorescent indicators for studying cytosolic free calcium (Ca²⁺) levels in biological research. These compounds have shown to offer brighter fluorescence and major wavelength shifts upon Ca²⁺ binding, leading to their preference in cellular and tissue-level studies. Their enhanced selectivity for Ca²⁺ over other divalent cations makes them vital for physiological role examinations in various settings, including single cells and bulk tissues (Grynkiewicz, Poenie, & Tsien, 1985).
Drug Candidate Synthesis and PET Imaging
N-ethyl-4-fluorobenzamide is instrumental in synthesizing novel anti-dementia drug candidates like FK960, indicating its versatility in drug development. The synthesis and PET studies in monkeys with derivatives of this compound have demonstrated its potential for brain imaging and studying pharmacokinetics, providing insights into its distribution across brain regions and its blood-brain barrier permeability (Murakami et al., 2002).
Serotonin Receptor Studies
Another application is in the development of radiolabeled antagonists for studying serotonin (5-HT₁A) receptors using positron emission tomography (PET). This research facilitates understanding serotonergic neurotransmission, crucial for investigating psychiatric and neurodegenerative disorders. The compounds based on N-ethyl-4-fluorobenzamide provide tools for in vivo imaging and quantitative analysis of receptor binding in the brain (Plenevaux et al., 2000).
Amide-Directed C-H Fluorination
In synthetic chemistry, N-ethyl-4-fluorobenzamide derivatives facilitate the iron-catalyzed, amide-directed C-H fluorination. This method allows for selective fluorination of benzylic, allylic, and unactivated C-H bonds, expanding the toolbox for organic synthesis and functional group transformation. The process demonstrates broad substrate scope, functional group tolerance, and avoids the use of noble metals (Groendyke, AbuSalim, & Cook, 2016).
Radiolabeling of Peptides and Proteins
N-ethyl-4-fluorobenzamide plays a critical role in the automated synthesis of radiolabeled prosthetic groups for sulfhydryl groups in peptides and proteins. This application is pivotal in developing radiopharmaceuticals and imaging agents, where it aids in the introduction of fluorine-18, a widely used radioisotope in PET imaging. The synthesis approach facilitates the labeling of biomolecules, offering insights into their biological distribution and function (Kiesewetter, Jacobson, Lang, & Chen, 2011).
Safety And Hazards
- Harmful by inhalation, skin contact, and ingestion.
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Follow safety precautions when handling this compound.
Please note that the information provided here is based on available data, and further research may be necessary for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊
properties
IUPAC Name |
N-ethyl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQVUVWTKQADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405629 | |
Record name | N-ethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-fluorobenzamide | |
CAS RN |
772-18-9 | |
Record name | N-ethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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